molecular formula C5H12ClNO B2933776 2-Amino-1-cyclopropylethan-1-ol hydrochloride CAS No. 2413898-48-1

2-Amino-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2933776
CAS No.: 2413898-48-1
M. Wt: 137.61
InChI Key: JCAJMHONCHYTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-cyclopropylethan-1-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO It is a hydrochloride salt of 2-amino-1-cyclopropylethan-1-ol, characterized by the presence of an amino group and a cyclopropyl group attached to an ethan-1-ol backbone

Scientific Research Applications

Chemistry: 2-Amino-1-cyclopropylethan-1-ol hydrochloride is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of “a-(Aminomethyl)-cyclopropanemethanolHCl”. For example, gabapentin, a medication that contains an aminomethyl group, acts by decreasing activity of a subset of calcium channels .

Safety and Hazards

The safety and hazards would depend on the exact structure of “a-(Aminomethyl)-cyclopropanemethanolHCl”. A related compound, aminomethyl propanol, is classified as causing skin corrosion and serious eye damage .

Future Directions

The future directions for research on “a-(Aminomethyl)-cyclopropanemethanolHCl” would depend on its properties and potential applications. In general, there is ongoing research into the synthesis, properties, and applications of amines and related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-cyclopropylethan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-1-cyclopropylethan-1-ol hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

  • 2-Amino-2-cyclopropylethan-1-ol hydrochloride
  • Cyclopropaneethanol, β-amino-, hydrochloride

Comparison: 2-Amino-1-cyclopropylethan-1-ol hydrochloride is unique due to its specific structural configuration, which includes a cyclopropyl group attached to an ethan-1-ol backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

2-amino-1-cyclopropylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEITTXVIQDCAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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